![molecular formula C13H12BrF3N4O2 B2634448 5-bromo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034538-14-0](/img/structure/B2634448.png)
5-bromo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide” is a chemical compound . It is a derivative of pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The synthesis route is simple and does not produce a large quantity of byproducts .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffold . These scaffolds are considered privileged structures in medicinal chemistry due to their ability to bind with a variety of enzymes and receptors .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on similar compounds often explores their synthesis and potential as chemical intermediates for further reactions. For example, the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated their strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential in antiprotozoal research (Ismail et al., 2004). Such studies indicate the value of these compounds in developing treatments for parasitic infections.
Applications in Drug Discovery
The research into compounds with the [1,2,4]triazolo[4,3-a]pyridine moiety often targets their potential biological activities. For instance, substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the therapeutic potential of these compounds (Singh et al., 2010). This highlights the broader interest in developing new therapeutics based on complex heterocyclic structures.
Role in Material Science and Chemistry
The synthesis and characterization of new heterocyclic compounds based on similar chemical structures also play a crucial role in materials science and chemistry, aiming to explore new functionalities and properties. For example, the preparation of isothiazolopyridines and pyridothiazepines with valuable biological activities demonstrates the versatility of these compounds in creating materials with specific desired properties (Youssef et al., 2012).
Orientations Futures
Mécanisme D'action
Target of action
Triazoles and furan derivatives are known to interact with a variety of biological targets. For instance, triazoles often exhibit inhibitory activity against various enzymes, including carbonic anhydrase and cholinesterase . Furan derivatives, on the other hand, have been found to interact with various receptors and enzymes, contributing to their diverse pharmacological activities .
Mode of action
The mode of action of triazoles and furan derivatives can vary greatly depending on their specific structures and the targets they interact with. Generally, these compounds can form hydrogen bonds and other types of interactions with their targets, leading to changes in the target’s function .
Biochemical pathways
The biochemical pathways affected by triazoles and furan derivatives can be diverse, given their ability to interact with various targets. For instance, triazoles have been found to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects .
Pharmacokinetics
The ADME properties of triazoles and furan derivatives can vary greatly depending on their specific structures. Some triazoles, for instance, are well absorbed orally and widely distributed in the body .
Result of action
The molecular and cellular effects of triazoles and furan derivatives can be diverse, ranging from antimicrobial and anticancer effects to anti-inflammatory and antioxidant activities .
Action environment
The action, efficacy, and stability of triazoles and furan derivatives can be influenced by various environmental factors, such as pH and the presence of other substances .
Propriétés
IUPAC Name |
5-bromo-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N4O2/c14-9-3-2-8(23-9)12(22)18-5-11-20-19-10-4-1-7(6-21(10)11)13(15,16)17/h2-3,7H,1,4-6H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVOBKWNCZCBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2634366.png)
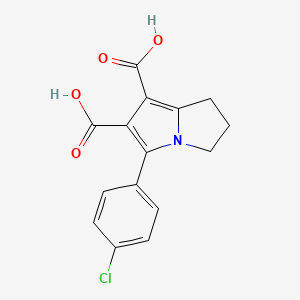
![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)
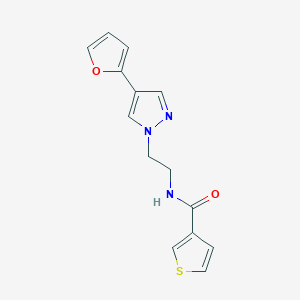
![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
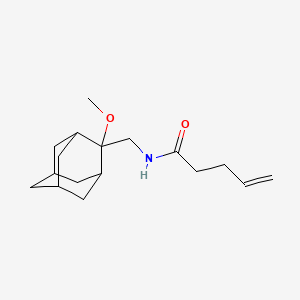
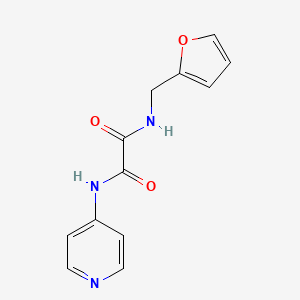
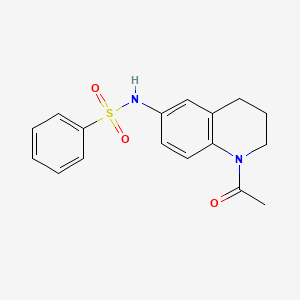

![2-[(6-Chloropyridin-3-yl)oxy]acetonitrile](/img/structure/B2634382.png)
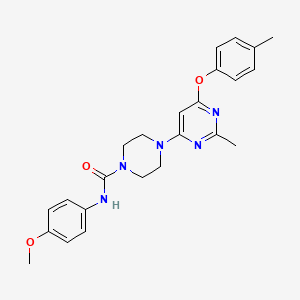
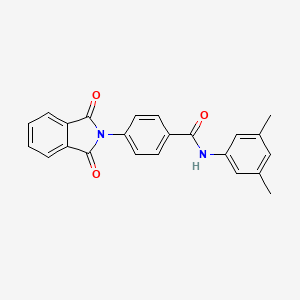
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2634385.png)
![9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2634387.png)